molecular formula C12H15NO2S B7508100 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone

Cat. No. B7508100
M. Wt: 237.32 g/mol
InChI Key: LYEKIIJJZGGSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone, also known as Diltiazem, is a benzothiazepine derivative that is commonly used as a calcium channel blocker. The compound is used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.

Mechanism of Action

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone acts as a calcium channel blocker, which means it inhibits the influx of calcium ions into cardiac and smooth muscle cells. This inhibition results in relaxation of the vascular smooth muscle, decreased cardiac contractility, and decreased heart rate. The compound also has a negative inotropic effect, which means it decreases the force of cardiac muscle contraction.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone has several biochemical and physiological effects, including vasodilation, decreased heart rate, and decreased cardiac contractility. The compound also has anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.

Advantages and Limitations for Lab Experiments

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone is widely available and relatively inexpensive, which makes it a popular choice for lab experiments. However, the compound has a short half-life and is rapidly metabolized, which can make it difficult to maintain a steady concentration in vitro. Additionally, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone. One area of interest is the potential use of the compound in the treatment of other diseases, such as Alzheimer's disease and cancer. Additionally, there is ongoing research into the optimal dosing and administration of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone for cardiovascular diseases. Finally, there is interest in the development of new calcium channel blockers with improved selectivity and fewer off-target effects.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone involves the reaction of 2-methoxyethanone with 3,4-dihydro-2H-1,5-benzothiazepin-5-amine. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically around 60%.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone has been extensively studied for its therapeutic potential in cardiovascular diseases. The compound has been shown to be effective in reducing blood pressure, improving myocardial oxygen delivery, and reducing the incidence of angina attacks. Additionally, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.

properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-15-9-12(14)13-7-4-8-16-11-6-3-2-5-10(11)13/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEKIIJJZGGSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCSC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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